2-bromo-1-(1H-indol-2-yl)ethanone

Organic Synthesis Chemical Procurement Quality Control

2-Bromo-1-(1H-indol-2-yl)ethanone delivers unmatched electrophilic precision via its bromoacetyl group at the indole 2-position. Unlike chloro, fluoro, or unsubstituted analogs, the C-Br bond (BDE ~68 kcal/mol) enables controlled nucleophilic substitution for systematic SAR exploration. As documented in EP0259085A1, it is the critical intermediate for 2-guanidino-4-arylthiazole anti-ulcer agents. Procuring this ≥98% pure building block ensures reproducible synthesis and valid target engagement, proven by its use in achieving 20-fold BRD9 selectivity over BRD4.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 3470-72-2
Cat. No. B8799416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(1H-indol-2-yl)ethanone
CAS3470-72-2
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)CBr
InChIInChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
InChIKeyAFBWFQXGVILQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) Procurement Guide: Key Specifications & Differentiators


2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) is a halogenated indole derivative, characterized by a bromoacetyl group at the 2-position of the indole ring [1]. This specific structure confers distinct electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis [1]. As a core scaffold, it is employed in the construction of more complex molecules, including those targeting bromodomains and other protein interactions, as evidenced by its presence in patent literature and structure-activity relationship (SAR) studies [2][3].

Why 2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) Cannot Be Interchanged with Other Indole-2-yl Ethanones


Generic substitution with other indole-2-yl ethanones is not advisable due to the critical role of the bromine atom in governing both reactivity and biological selectivity. The C-Br bond is a key reactive handle for nucleophilic substitution, enabling specific derivatization that cannot be replicated by chloro, fluoro, or unsubstituted analogs without altering reaction conditions, yields, and product profiles [1]. In biological contexts, the bromine atom is not merely a passive placeholder; SAR studies on indol-2-yl ethanones as IDO inhibitors demonstrate that the nature and position of halogen substitution directly modulate inhibitory potency, with variations (e.g., 5-Br vs. unsubstituted) leading to differences in IC50 values spanning several orders of magnitude [2]. This underscores that the 2-bromo substituent is an essential pharmacophoric element, and substituting it with a different halogen or hydrogen will likely result in a different activity profile, invalidating experimental reproducibility and target engagement assumptions.

Quantitative Evidence for 2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) Differentiation from Analogs


Sourcing Reliability: Documented Purity Benchmark for 2-Bromo-1-(1H-indol-2-yl)ethanone

A major commercial supplier reports a standard purity specification of 98% for 2-bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2), with batch-specific quality control documentation including NMR, HPLC, and GC available . This establishes a verifiable purity benchmark for procurement. In contrast, many analogs like 5-bromo-1-(1H-indol-2-yl)ethanone (CAS 17357-01-8) are often supplied at a lower standard purity of 95% from the same vendor network , representing a quantifiable difference in baseline material quality that directly impacts synthetic reproducibility and the need for additional purification steps.

Organic Synthesis Chemical Procurement Quality Control

Reactivity Differentiation: Electrophilicity Compared to Chloro and Iodo Analogs

The reactivity of 2-bromo-1-(1H-indol-2-yl)ethanone is dictated by its bromoacetyl group. The C-Br bond dissociation energy (BDE) is approximately 68 kcal/mol [1], which provides a balance between stability for storage and sufficient reactivity for nucleophilic displacement under controlled conditions. This contrasts with the more reactive 2-chloro-1-(1H-indol-2-yl)ethanone (C-Cl BDE ~79 kcal/mol), which may require harsher conditions for substitution, and the less stable 2-iodo-1-(1H-indol-2-yl)ethanone (C-I BDE ~57 kcal/mol), which is more prone to unwanted side reactions and decomposition [1]. The bromine atom thus represents an optimal electrophile for many coupling reactions, offering a quantifiable and practical advantage in synthetic workflows.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Target Engagement Selectivity: Profiling Against BRD4 Bromodomain

2-Bromo-1-(1H-indol-2-yl)ethanone serves as a core for developing selective bromodomain inhibitors. While the parent compound itself may have low affinity, structural derivatives based on this scaffold have shown potent and selective binding. For example, a compound containing the 2-bromo-1-(1H-indol-2-yl)ethanone-derived motif demonstrates a Ki of 794 nM for the BRD4 bromodomain 2 (BD2) [1]. In contrast, the same compound exhibits a Ki of 40 nM for BRD9, representing a ~20-fold selectivity for BRD9 over BRD4 [1]. This data illustrates that the indole-2-yl ethanone scaffold, when appropriately substituted, can be fine-tuned for target selectivity, a property not uniformly shared by all indole-based fragments.

Epigenetics Drug Discovery Bromodomain Inhibition

Documented Utility in Intellectual Property: Use as a Key Intermediate in Patented Syntheses

2-Bromo-1-(1H-indol-2-yl)ethanone is explicitly claimed as a key intermediate in the synthesis of 2-guanidino-4-arylthiazoles, a class of compounds with anti-ulcer activity, as documented in European Patent EP0259085A1 [1]. The patent describes its use in a specific reaction sequence, with the compound being cited multiple times (3 descriptions) within the patent text [1]. This documented use in a granted patent provides a tangible and verifiable example of its industrial relevance and differentiates it from many other commercially available indole derivatives that lack such explicit and protected synthetic utility.

Patent Chemistry Process Chemistry Medicinal Chemistry

Optimal Procurement and Application Scenarios for 2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2)


Medicinal Chemistry: Synthesis of Bromodomain-Targeting Probes

Given its demonstrated ability to be a core scaffold for selective bromodomain inhibitors (e.g., achieving 20-fold selectivity for BRD9 over BRD4) [1], 2-bromo-1-(1H-indol-2-yl)ethanone is an ideal starting material for medicinal chemistry programs focused on developing novel epigenetic probes and therapeutic leads. Its defined reactivity allows for systematic SAR exploration.

Process Chemistry: Reliable Intermediate for Patented Therapeutic Scaffolds

As documented in EP0259085A1, this compound serves as a key intermediate in the synthesis of 2-guanidino-4-arylthiazoles [2]. Procuring this high-purity (98% standard) material ensures a reliable starting point for reproducing patented syntheses or for process chemistry optimization aimed at scaling up the production of these or related anti-ulcer agents.

Synthetic Methodology: Development of Novel Coupling Reactions

The optimal C-Br bond strength (BDE ~68 kcal/mol) [3] makes 2-bromo-1-(1H-indol-2-yl)ethanone an excellent electrophile for developing and benchmarking new nucleophilic substitution or cross-coupling reactions. Its reactivity profile is well-suited for exploring new catalysts and reaction conditions, providing a robust and reproducible substrate for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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